Cas no 172848-60-1 (Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate)

エチル4-(2-ニトロフェニル)チアゾール-2-カルボキシレートは、有機合成化学において重要な中間体として利用される化合物です。2-ニトロフェニル基とチアゾール環を有する構造特徴から、医薬品や農薬の原料としての応用が期待されます。本製品は高い純度と安定性を備えており、反応性に優れるため、多様な誘導体合成に適しています。特に、チアゾール骨格の特性を活かしたヘテロ環化合物の合成において有用です。取り扱い時には適切な保護具の使用が推奨されます。

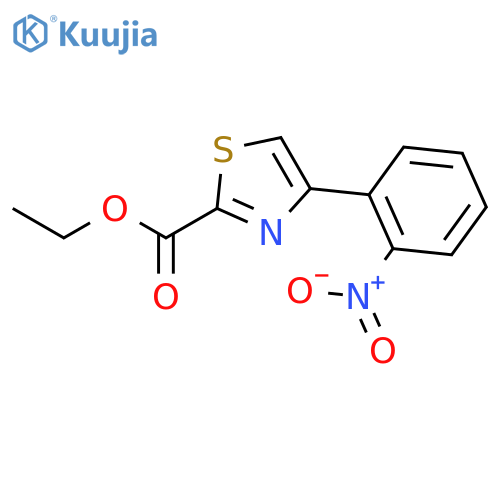

172848-60-1 structure

商品名:Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate

CAS番号:172848-60-1

MF:C12H10N2O4S

メガワット:278.283801555634

MDL:MFCD06797364

CID:1056110

PubChem ID:9993685

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate

- 4-(2-nitrophenyl)-2-Thiazolecarboxylic acid ethyl ester

- ETHYL 4-(2-NITROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE

- 6753AJ

- TRA0021082

- AB29638

- SY004981

- AX8268679

- Ethyl4-(2-Nitrophenyl)thiazole-2-carboxylate

- SCHEMBL2221712

- AS-31627

- CS-0316422

- DB-014520

- MFCD06797364

- Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate

- DTXSID001252537

- AKOS010644154

- 172848-60-1

- XGA84860

- AMY20488

- Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate

-

- MDL: MFCD06797364

- インチ: 1S/C12H10N2O4S/c1-2-18-12(15)11-13-9(7-19-11)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3

- InChIKey: BFBMDVYVDBQXJL-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)OC([H])([H])C([H])([H])[H])=NC(=C1[H])C1=C([H])C([H])=C([H])C([H])=C1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 278.03600

- どういたいしつりょう: 278.03612798g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.366±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.053 g/l)(25ºC)、

- PSA: 113.25000

- LogP: 3.41820

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate セキュリティ情報

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM189902-1g |

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate |

172848-60-1 | 97% | 1g |

$229 | 2023-01-07 | |

| abcr | AB316628-1 g |

Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate, 95%; . |

172848-60-1 | 95% | 1g |

€294.50 | 2023-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80280-250mg |

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate |

172848-60-1 | 97% | 250mg |

¥779.0 | 2023-09-07 | |

| Alichem | A059002877-5g |

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate |

172848-60-1 | 97% | 5g |

$804.96 | 2022-04-02 | |

| eNovation Chemicals LLC | D688130-1g |

Ethyl 4-(2-Nitrophenyl)thiazole-2-carboxylate |

172848-60-1 | >97% | 1g |

$165 | 2024-07-20 | |

| eNovation Chemicals LLC | D688130-0.25g |

Ethyl 4-(2-Nitrophenyl)thiazole-2-carboxylate |

172848-60-1 | >97% | 0.25g |

$110 | 2024-07-20 | |

| eNovation Chemicals LLC | D688130-5g |

Ethyl 4-(2-Nitrophenyl)thiazole-2-carboxylate |

172848-60-1 | >97% | 5g |

$575 | 2024-07-20 | |

| A2B Chem LLC | AB73781-250mg |

Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate |

172848-60-1 | 97% | 250mg |

$128.00 | 2024-04-20 | |

| 1PlusChem | 1P003QPH-250mg |

ETHYL 4-(2-NITROPHENYL)THIAZOLE-2-CARBOXYLATE |

172848-60-1 | >97% | 250mg |

$80.00 | 2025-02-20 | |

| eNovation Chemicals LLC | D154922-1g |

Ethyl 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylate |

172848-60-1 | 97% | 1g |

$215 | 2024-05-23 |

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

172848-60-1 (Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate) 関連製品

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:172848-60-1)Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):172.0/519.0